Kinase Inhibition Potency of Derivatives Sourced from 5-Bromo-4-methoxypyrimidine Scaffold
While the parent compound is an intermediate, its value is proven by the activity of its derivatives. A compound incorporating the 5-bromo-4-methoxypyrimidine motif, specifically (R)-N-(4-(3-((5-bromo-4-methoxypyrimidin-2-yl)amino)pyrrolidine-1-carbonyl)phenyl)acrylamide, demonstrated potent inhibition of Cyclin-dependent kinase 12 (CDK12) with an IC50 of 100 nM [1]. This quantitative data validates the scaffold's utility in generating biologically active molecules and provides a baseline for comparing the efficiency of different synthetic routes to access similar pharmacophores.
| Evidence Dimension | Inhibitory Activity (CDK12) |
|---|---|
| Target Compound Data | IC50 = 100 nM (for a derivative containing the 5-bromo-4-methoxypyrimidine core) |
| Comparator Or Baseline | N/A (This is a specific data point for a derivative, establishing a performance benchmark for this scaffold) |
| Quantified Difference | N/A |
| Conditions | The IC50 profile of compounds was determined using one protein kinase in a customized, thiol free assay. IC50 values were measured by testing 10 concentrations. |
Why This Matters
This quantitative activity data establishes a clear performance benchmark for this specific pyrimidine scaffold, which can be used to guide the selection of building blocks for kinase inhibitor programs.
- [1] BindingDB Entry BDBM478980. (R)-N-(4-(3-((5-bromo-4-methoxypyrimidin-2-yl)amino)pyrrolidine-1-carbonyl)phenyl)acrylamide. Data sourced from US10894788, Example 20. Accessed via BindingDB.org. View Source
